4-Chlorobenzene-1,3-diyl bis(3-nitrobenzoate)
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Overview
Description
2-Chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate is a complex organic compound characterized by the presence of chloro, nitro, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate typically involves the esterification of 2-chloro-5-hydroxybenzoic acid with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 2-chloro-5-hydroxybenzoic acid and 3-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-4-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate
- 2-Hydroxy-5-nitrobenzoic acid
Uniqueness
2-Chloro-5-[(3-nitrobenzoyl)oxy]phenyl 3-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C20H11ClN2O8 |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
[4-chloro-3-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H11ClN2O8/c21-17-8-7-16(30-19(24)12-3-1-5-14(9-12)22(26)27)11-18(17)31-20(25)13-4-2-6-15(10-13)23(28)29/h1-11H |
InChI Key |
IAVXJWAAQVSQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC(=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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